molecular formula C24H19NO3 B105454 methyl 4-[2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]ethenyl]benzoate CAS No. 18039-18-4

methyl 4-[2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]ethenyl]benzoate

Cat. No.: B105454
CAS No.: 18039-18-4
M. Wt: 369.4 g/mol
InChI Key: QQKFUTGTZXPBGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl 4-[2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]ethenyl]benzoate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzoic acid moiety, a benzoxazole ring, and a methyl ester group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-, methyl ester typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoxazole Ring: The initial step involves the synthesis of the benzoxazole ring through the cyclization of an appropriate precursor, such as 2-aminophenol and a carboxylic acid derivative.

    Stilbene Formation: The next step involves the formation of the stilbene moiety by coupling the benzoxazole derivative with a suitable phenylacetylene under palladium-catalyzed conditions.

    Esterification: Finally, the benzoic acid derivative is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzoxazole ring, forming corresponding carboxylic acids.

    Reduction: Reduction reactions can target the double bond in the stilbene moiety, converting it into a saturated derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of saturated derivatives.

    Substitution: Introduction of halogen or nitro groups on the benzene ring.

Scientific Research Applications

methyl 4-[2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]ethenyl]benzoate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzoxazole ring and stilbene moiety can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-methyl-, methyl ester: Similar in structure but lacks the benzoxazole ring and stilbene moiety.

    Benzoic acid, 4-ethyl-, methyl ester: Contains an ethyl group instead of the complex benzoxazole-stilbene structure.

    Benzoic acid, 4-methoxy-, methyl ester: Features a methoxy group instead of the benzoxazole-stilbene structure.

Uniqueness

The presence of the benzoxazole ring and stilbene moiety in benzoic acid, 4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-, methyl ester imparts unique electronic and steric properties, making it distinct from simpler benzoic acid derivatives

Properties

CAS No.

18039-18-4

Molecular Formula

C24H19NO3

Molecular Weight

369.4 g/mol

IUPAC Name

methyl 4-[2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]ethenyl]benzoate

InChI

InChI=1S/C24H19NO3/c1-16-3-14-22-21(15-16)25-23(28-22)19-10-6-17(7-11-19)4-5-18-8-12-20(13-9-18)24(26)27-2/h3-15H,1-2H3

InChI Key

QQKFUTGTZXPBGA-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C(=O)OC

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C(=O)OC

Key on ui other cas no.

18039-18-4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.